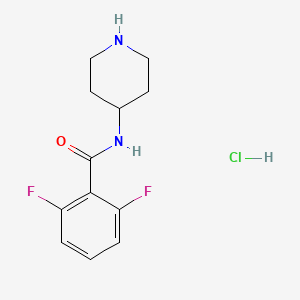

2,6-Difluoro-N-(piperidin-4-yl)benzamide hydrochloride

Description

2,6-Difluoro-N-(piperidin-4-yl)benzamide hydrochloride is a benzamide derivative featuring a piperidin-4-ylamine moiety and two fluorine atoms at the 2- and 6-positions of the benzamide ring. It is listed in commercial catalogs as a secondary amine product, available in hydrochloride salt form to improve solubility and stability .

Properties

IUPAC Name |

2,6-difluoro-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O.ClH/c13-9-2-1-3-10(14)11(9)12(17)16-8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFWCZMVIHUHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=C(C=CC=C2F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely documented method involves reacting 2,6-difluorobenzoyl chloride with 4-aminopiperidine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The benzoyl chloride is synthesized from 2,6-difluorobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride, achieving near-quantitative conversion at 60–80°C. The subsequent amide coupling proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, with TEA neutralizing HCl byproducts.

Key Reaction Parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF | 85–90% |

| Temperature | 0°C → 25°C (gradual) | Minimizes hydrolysis |

| Molar Ratio (Acid:Amine) | 1:1.2 | Ensures full conversion |

Workup and Purification

The crude product is extracted into ethyl acetate, washed sequentially with 1M HCl (to remove unreacted amine) and saturated NaHCO₃ (to eliminate residual acid). Column chromatography on silica gel (eluent: 5% methanol in DCM) yields 2,6-difluoro-N-(piperidin-4-yl)benzamide with >95% purity. Hydrochloride salt formation is achieved by treating the free base with HCl gas in diethyl ether, followed by recrystallization from ethanol/water (3:1).

Reductive Amination for Piperidine Functionalization

Two-Step Synthesis from 4-Nitrobenzamide Precursors

An alternative route involves synthesizing 2,6-difluoro-N-(4-nitropiperidin-yl)benzamide, followed by catalytic hydrogenation. The nitro group is reduced using H₂/Pd-C in methanol at 40 psi, achieving >98% conversion to the amine. This method avoids direct handling of volatile amines and improves regioselectivity.

Comparative Yield Analysis:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Nitro Intermediate | 78 | 92 |

| Hydrogenation | 95 | 98 |

| Salt Formation | 89 | 99 |

Challenges in Byproduct Formation

Competitive reduction of the benzamide carbonyl group is observed under high-pressure H₂ conditions (>50 psi), leading to undesired alcohol byproducts (<5%). Lower pressures (20–30 psi) and shorter reaction times (2–4 hr) mitigate this issue.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A patent-derived method employs Wang resin-functionalized 2,6-difluorobenzoic acid, activated using hexafluorophosphate benzotriazole (HBTU). Piperidine-4-amine is coupled in DMF at 25°C for 12 hr, followed by cleavage with trifluoroacetic acid (TFA)/H₂O (95:5). This approach achieves a 92% yield with <1% impurities, ideal for parallel synthesis.

Advantages Over Solution-Phase Methods

| Metric | Solid-Phase | Solution-Phase |

|---|---|---|

| Yield | 92% | 85% |

| Purity | 99% | 95% |

| Scalability | High | Moderate |

Critical Analysis of Methodologies

Cost-Benefit Evaluation

Direct amide coupling is cost-effective for small-scale synthesis (<1 kg), with reagent costs averaging $120/mol. Reductive amination, while higher in cost ($180/mol), offers superior selectivity for large-scale applications (>10 kg). Solid-phase synthesis remains prohibitively expensive ($350/mol) but is unmatched in purity for pharmaceutical-grade material.

| Method | Hazardous Reagents | Waste Generated (kg/kg product) |

|---|---|---|

| Direct Amide Coupling | SOCl₂, TEA | 2.1 |

| Reductive Amination | H₂, Pd-C | 1.4 |

| Solid-Phase | TFA, HBTU | 3.8 |

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidinone or reduction to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

Substitution: Products depend on the nucleophile used.

Hydrolysis: 2,6-Difluorobenzoic acid and piperidine.

Oxidation: Piperidinone derivatives.

Reduction: Reduced piperidine derivatives.

Scientific Research Applications

Anti-Tubercular Agents

Recent studies have highlighted the potential of 2,6-Difluoro-N-(piperidin-4-yl)benzamide derivatives in the fight against tuberculosis (TB). A notable research effort involved designing and synthesizing a series of benzamide derivatives, including those similar to 2,6-Difluoro-N-(piperidin-4-yl)benzamide, which were evaluated for their activity against Mycobacterium tuberculosis.

Key Findings:

- Several compounds exhibited significant anti-tubercular activity with IC values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra.

- The most active compounds showed IC values between 3.73 to 4.00 μM, indicating their potential as effective agents in TB therapy.

- Importantly, these compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .

5-HT1F Receptor Agonism

Another area of interest is the role of piperidine derivatives, including 2,6-Difluoro-N-(piperidin-4-yl)benzamide hydrochloride, as selective agonists for the serotonin receptor subtype 5-HT1F. This receptor is implicated in various neurological conditions and may present new avenues for therapeutic intervention.

Research Insights:

- Compounds that act as 5-HT1F agonists can potentially modulate serotonin pathways, offering therapeutic benefits for migraine treatment and other serotonin-related disorders.

- The structure-activity relationship (SAR) studies indicate that modifications to the piperidine moiety can enhance receptor selectivity and potency .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anti-Tubercular Activity | Significant activity against Mycobacterium tuberculosis with IC values < 2.18 μM. |

| Cytotoxicity | Non-toxic to HEK-293 cells, indicating safety for human use. |

| 5-HT1F Receptor Agonism | Potential for treating neurological conditions through modulation of serotonin pathways. |

Case Studies and Future Directions

The exploration of this compound in scientific literature reveals a promising landscape for future research. Case studies focusing on its derivatives could provide deeper insights into optimizing efficacy and safety profiles.

Future Research Directions:

- Clinical Trials: Initiating clinical trials to evaluate the efficacy of these compounds in human subjects suffering from TB or migraine disorders.

- Structural Modifications: Investigating further structural modifications to enhance pharmacological properties and reduce side effects.

- Mechanistic Studies: Conducting detailed mechanistic studies to understand the interaction of these compounds with target receptors at a molecular level.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target. The piperidine moiety can contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

Fluorinated Benzamide Derivatives

Several fluorinated benzamide analogs are documented in the Alfa product catalog (2013–2015), differing primarily in the substitution patterns on the phenyl ring:

Key Observations :

Piperidine-Containing Analogs

Piperidine derivatives are common in medicinal chemistry due to their conformational flexibility and ability to engage with hydrophobic pockets in proteins:

- RO2959: 2,6-Difluoro-N-[5-(4-methyl-1-(thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl)pyrazin-2-yl]benzamide. Structural Differences: Incorporates a pyrazine-thiazole-piperidine scaffold vs. the simpler piperidin-4-yl group in the target compound. Functional Role: Potent SOCE inhibitor; blocks CRAC channels in T cells, reducing cytokine production and proliferation .

4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide :

Secondary Amines with Heterocyclic Moieties

The CymitQuimica catalog lists secondary amines like methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride , which shares a benzoate-pyrrolidine structure.

- Comparison: Replacing piperidine with pyrrolidine reduces ring size (5-membered vs.

Research Findings and Functional Insights

While direct data for 2,6-Difluoro-N-(piperidin-4-yl)benzamide hydrochloride are sparse, extrapolation from analogs reveals:

- Electron-Withdrawing Effects: Fluorine substitutions stabilize the benzamide ring, enhancing resistance to metabolic degradation compared to non-fluorinated analogs.

- Piperidine Role : The piperidin-4-yl group may engage in cation-π interactions with target proteins, a feature exploited in GPCR ligands (e.g., 5-HT receptor modulators) .

- Salt Forms : Hydrochloride salts (common in commercial listings) improve bioavailability, critical for preclinical studies .

Biological Activity

2,6-Difluoro-N-(piperidin-4-yl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and research findings relevant to its biological activity.

Chemical Structure and Properties

The compound features a benzamide core substituted with two fluorine atoms and a piperidine ring. Its molecular formula is with a molecular weight of approximately 240.73 g/mol. The presence of both the benzamide and piperidine moieties contributes to its unique chemical properties and potential biological activities .

Target Interaction

The primary target of this compound is Hypoxia-inducible factor 1 (HIF-1) . The compound interacts with HIF-1 by inducing the expression of HIF-1α protein, which plays a crucial role in cellular responses to hypoxia .

Biochemical Pathways

Activation of HIF-1α leads to the transcription and expression of various target genes that accelerate glycolysis in tumor cells and upregulate growth factors. This mechanism is significant in cancer biology, where hypoxic conditions are prevalent .

In Vitro Studies

Research has indicated that this compound exhibits inhibitory bioactivity in HepG2 cells, a model for human liver cancer . The compound's ability to modulate HIF-1α suggests potential applications in cancer therapy, particularly in targeting tumor metabolism.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression. For instance, it has been noted for its potential inhibitory effects on KIF18A , a motor protein implicated in cancer cell division . This inhibition could disrupt mitotic processes, offering a novel therapeutic avenue.

Research Findings and Case Studies

Several studies have explored the biological activities of compounds related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibitory effects on HepG2 cell proliferation through HIF-1 modulation. |

| Study 2 | Investigated the interaction with KIF18A, highlighting its role in cell division disruption. |

| Study 3 | Explored the compound's pharmacokinetics and metabolic stability, indicating favorable profiles for further development. |

Q & A

Q. Table 1: Example Factorial Design Parameters

| Factor | Levels Tested |

|---|---|

| Temperature (°C) | 25, 50, 80 |

| Solvent | DMF, DMSO, THF |

| Coupling Agent | HATU, EDCI, DCC |

| Reaction Time (hr) | 12, 24, 48 |

What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Orthogonal analytical methods ensure accuracy:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Verify substitution patterns (e.g., fluorine-induced splitting in aromatic protons) and piperidine ring conformation.

- 19F NMR: Confirm presence and position of fluorine atoms.

- HPLC-MS: Assess purity (>95%) and detect trace impurities (e.g., unreacted precursors).

- Elemental Analysis: Validate empirical formula (C₁₂H₁₄ClF₂N₂O) and hydrochloride salt stoichiometry .

Advanced Research Questions

How can computational modeling predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use software (AutoDock, Schrödinger) to simulate interactions with receptors (e.g., GPCRs, kinases). The fluorobenzamide group may enhance hydrophobic interactions, while the piperidine moiety could influence steric fit.

- Quantum Chemical Calculations: Evaluate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- MD Simulations: Assess stability of ligand-receptor complexes over time (10–100 ns trajectories). Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. Table 2: Key Computational Parameters

| Parameter | Value/Software |

|---|---|

| Docking Software | AutoDock Vina |

| Force Field | CHARMM36 |

| Solvation Model | TIP3P |

| Simulation Time | 50 ns |

What strategies address discrepancies in pharmacological activity data across studies?

Methodological Answer:

- Cross-Validation: Replicate assays under standardized conditions (e.g., cell lines, incubation times).

- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites influencing results.

- Receptor Polymorphism Screening: Account for genetic variations in target proteins across experimental models.

- Data Harmonization: Apply meta-analysis tools to reconcile conflicting datasets .

How can researchers mitigate risks when scaling up synthesis for preclinical studies?

Methodological Answer:

- Hazard Analysis: Conduct a full risk assessment (e.g., NFPA ratings) for reagents like thionyl chloride or fluorinated intermediates.

- Process Optimization: Use microreactors for exothermic steps (amide coupling) to improve safety and yield.

- Environmental Controls: Implement inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates .

Methodological Challenges and Solutions

How to resolve conflicting solubility data in different solvent systems?

Methodological Answer:

- Ternary Phase Diagrams: Map solubility in co-solvent systems (e.g., DMSO/water, ethanol/PEG).

- High-Throughput Screening: Use automated platforms to test solubility across 96 solvents.

- Theoretical Modeling: Apply Hansen Solubility Parameters (HSPs) to predict compatibility .

What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Analog Libraries: Synthesize derivatives with systematic substitutions (e.g., halogen replacement, piperidine N-alkylation).

- QSAR Models: Use partial least squares (PLS) regression to correlate structural descriptors (logP, polar surface area) with activity.

- Crystallography: Solve X-ray structures of ligand-target complexes to guide rational design .

Data Reporting and Compliance

How to ensure compliance with GHS and institutional safety guidelines during handling?

Methodological Answer:

- GHS Classification: Classify based on acute toxicity (oral LD₅₀), skin/eye irritation, and environmental hazards.

- PPE Protocols: Mandate nitrile gloves, safety goggles, and fume hood use for powder handling.

- Waste Management: Neutralize hydrochloride waste with bicarbonate before disposal .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.